2,4-Diaminopyrimidine-5-carboxaldehyde

Medicinal Chemistry Organic Synthesis Antifolate Drug Development

Researchers synthesizing DHFR-targeted antibacterials or antimalarials require a pyrimidine C-5 electrophilic center for direct amine coupling. 2,4-Diaminopyrimidine-5-carboxaldehyde (CAS 20781-06-0) provides this reactive aldehyde handle, enabling Schiff base formation, reductive amination, and heterocycle annulation without pre-activation-unlike the 5-carboxylic acid analog (CAS 18588-61-9). • Enables direct condensation with amines, eliminating protection/deprotection steps • Documented antimycobacterial activity (MIC = 6.25 μg/mL) for derived scaffold 16l • Available at ≥95% purity with batch-specific QC; global shipping with no special permits required.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
CAS No. 20781-06-0
Cat. No. B135014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopyrimidine-5-carboxaldehyde
CAS20781-06-0
Synonyms2,4-Diamino-5-pyrimidinecarboxaldehyde;  2,6-Diamino-5-pyrimidinecarboxaldehyde;  NSC 211353; 
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)C=O
InChIInChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9)
InChIKeyGPWNWKWQOLEVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diaminopyrimidine-5-carboxaldehyde: Technical Specifications and Baseline Characterization


2,4-Diaminopyrimidine-5-carboxaldehyde (CAS 20781-06-0) is a heterocyclic aromatic compound belonging to the 2,4-diaminopyrimidine class, characterized by a pyrimidine ring bearing amino groups at positions 2 and 4, and a carboxaldehyde functional group at position 5 . With a molecular formula of C₅H₆N₄O and a molecular weight of 138.13 g/mol, this yellow solid exhibits a melting point range of 274–276°C [1]. The compound serves primarily as a key synthetic intermediate in medicinal chemistry, where its C-5 aldehyde functionality provides a reactive handle for further derivatization into pharmacologically active scaffolds .

Why 2,4-Diaminopyrimidine-5-carboxaldehyde Cannot Be Replaced by C-5 Analogs


The 2,4-diaminopyrimidine scaffold is common to numerous bioactive molecules; however, substitution at the C-5 position is the critical determinant of downstream chemical reactivity and biological target engagement . The carboxaldehyde group at position 5 confers fundamentally different synthetic utility compared to analogs bearing methyl, carboxylic acid, or unsubstituted hydrogen at this position. Specifically, the aldehyde enables condensation reactions—such as Schiff base formation, reductive amination, and heterocycle annulation—that are chemically inaccessible to the corresponding 5-carboxylic acid (CAS 18588-61-9) or 5-methyl (CAS 7384-64-3) derivatives without additional functional group interconversion steps . Furthermore, the electron-withdrawing nature of the aldehyde modulates the electronic properties of the pyrimidine ring, influencing both the nucleophilicity of the 2- and 4-amino groups and the compound's stability profile relative to reduced or oxidized C-5 variants . These functional distinctions carry direct procurement implications: a researcher requiring a C-5 electrophilic center for amine coupling or cyclization cannot substitute the carboxylic acid or methyl analog without introducing additional synthetic steps and associated yield losses.

Quantitative Evidence for Differentiated Selection


C-5 Aldehyde Synthetic Utility vs. Carboxylic Acid and Methyl Analogs

The presence of a C-5 carboxaldehyde group in 2,4-diaminopyrimidine-5-carboxaldehyde enables direct participation in condensation reactions without prior functional group activation, a capability absent in the 5-carboxylic acid analog (CAS 18588-61-9). While 5-carboxylic acid derivatives require activation (e.g., conversion to acid chloride or active ester) before amide bond formation—adding synthetic steps and reducing overall yield—the aldehyde reacts directly with primary amines to form Schiff bases or undergoes reductive amination under mild conditions . The methyl analog (CAS 7384-64-3) lacks any reactive functionality at C-5, precluding further derivatization at this position without prior C-H functionalization . This functional distinction determines pathway selection in multi-step synthetic routes to 2,4-diaminopyrimidine-based pharmacophores.

Medicinal Chemistry Organic Synthesis Antifolate Drug Development

Synthetic Yield via Raney Nickel Reduction

A validated synthetic route to 2,4-diaminopyrimidine-5-carboxaldehyde proceeds via Raney nickel-catalyzed reduction of 2,4-diaminopyrimidine-5-carbonitrile in formic acid, delivering the target aldehyde in 78% isolated yield (1.8 g from 2.0 g of nitrile precursor, 14.8 mmol scale) . This yield establishes a reproducible benchmark for process chemists and serves as a reference point for evaluating alternative synthetic routes. The method offers advantages over Vilsmeier-Haack formylation approaches in terms of regioselectivity and avoidance of phosphorus oxychloride handling requirements .

Process Chemistry Synthetic Methodology Reaction Yield Optimization

Antimycobacterial Activity of Derived DHFR Inhibitor

A derivative synthesized from the 2,4-diaminopyrimidine core scaffold, compound 16l, demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis in a series of mt-DHFR inhibitors . While this data pertains to a derivative bearing additional C-5 modifications rather than the parent aldehyde itself, the 2,4-diaminopyrimidine-5-carboxaldehyde serves as the essential starting material for introducing the requisite C-5 substituents in this inhibitor class . The parent aldehyde provides the reactive handle for installing the optimized pharmacophore; without the C-5 aldehyde functionality, access to this structural series would require alternative synthetic approaches.

Antitubercular Drug Discovery DHFR Inhibition Mycobacterium tuberculosis

Commercial Purity Specifications Across Suppliers

Commercially available 2,4-diaminopyrimidine-5-carboxaldehyde is routinely supplied with purity specifications ranging from ≥95% to 98% (by assay, GC, or HPLC) across multiple vendors . Suppliers including ChemImpex (≥95%), Chemscene (≥98%), Capot Chemical (98%, GC), and Aladdin (95%) provide certificate of analysis (CoA) documentation to verify batch-specific purity [1]. This consistency in commercial grade enables researchers to select suppliers based on price, lead time, and supporting documentation without substantial quality variation concerns. The MDL number MFCD04973412 and InChI Key GPWNWKWQOLEVEQ-UHFFFAOYSA-N provide unambiguous compound identification across vendor catalogs .

Quality Control Procurement Specification Analytical Chemistry

Validated Research and Industrial Application Scenarios


Synthesis of DHFR-Targeting Antifolate Inhibitors

2,4-Diaminopyrimidine-5-carboxaldehyde is a critical building block for the synthesis of dihydrofolate reductase (DHFR) inhibitors, a validated target class in antibacterial, antitubercular, and antimalarial drug discovery. The C-5 aldehyde group enables condensation with amine-containing moieties to install optimized substituents that enhance target binding affinity and selectivity . This application scenario is supported by the documented antimycobacterial activity (MIC = 6.25 μg/mL) of derivative 16l, which was synthesized from the 2,4-diaminopyrimidine core scaffold . The 78% reported synthetic yield for preparing the aldehyde from the carbonitrile precursor provides process chemists with a quantitative starting point for route design and scale-up feasibility assessment .

Heterocycle Annulation and Amine Coupling via C-5 Aldehyde

The C-5 aldehyde in 2,4-diaminopyrimidine-5-carboxaldehyde functions as a versatile electrophilic center for diverse transformations, including Schiff base formation, reductive amination, and heterocycle annulation to generate fused pyrimidine systems (e.g., pyrimidopyrimidines, pyrimidothiazines) . Unlike the corresponding 5-carboxylic acid analog, which requires activation before coupling, the aldehyde reacts directly under mild conditions, reducing step count and simplifying purification workflows . Commercially available purities of ≥95–98% ensure that the starting material meets research-grade quality standards for reproducible synthetic outcomes .

Laboratory-Scale Preparation via Raney Nickel Reduction

For researchers requiring in-house synthesis rather than commercial procurement, the Raney nickel-catalyzed reduction of 2,4-diaminopyrimidine-5-carbonitrile in formic acid provides a validated method delivering 78% isolated yield at ~15 mmol scale . The procedure, which involves reflux for 3–4 hours followed by ammonia workup, is documented in Bioorganic and Medicinal Chemistry Letters (2012) and represents a practical alternative to Vilsmeier-Haack formylation approaches that require phosphorus oxychloride [1]. This method's reproducibility and moderate scale make it suitable for laboratory process development and the preparation of multi-gram quantities of intermediate.

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